molecular formula C10H12BrN5O4 B1382075 2-Amino-8-bromopurineriboside CAS No. 3001-47-6

2-Amino-8-bromopurineriboside

Cat. No.: B1382075
CAS No.: 3001-47-6
M. Wt: 346.14 g/mol
InChI Key: PVJSHZKOKYQDHE-UAKXSSHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-8-bromopurineriboside is a nucleoside analogue with the molecular formula C10H12BrN5O4. It is a derivative of purine, a fundamental component of nucleic acids. This compound is characterized by the presence of an amino group at the second position and a bromine atom at the eighth position of the purine ring, attached to a ribose sugar. It has garnered interest due to its potential therapeutic applications, particularly in antiviral and anticancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-8-bromopurineriboside typically involves the bromination of 2-aminopurine followed by glycosylation with a ribose sugar. The bromination is usually carried out using bromine or N-bromosuccinimide in an appropriate solvent such as acetic acid or dichloromethane. The glycosylation step involves the use of a protected ribose derivative, which is then deprotected to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems, such as high-performance liquid chromatography, is common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-8-bromopurineriboside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-8-bromopurineriboside has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogues.

    Biology: The compound is studied for its interactions with nucleic acids and enzymes involved in DNA and RNA synthesis.

    Medicine: It has potential therapeutic applications in antiviral and anticancer treatments. The compound’s ability to inhibit viral replication and induce apoptosis in cancer cells makes it a promising candidate for drug development.

    Industry: It is used in the production of nucleoside-based pharmaceuticals and as a research tool in biochemical studies.

Mechanism of Action

The mechanism of action of 2-Amino-8-bromopurineriboside involves its incorporation into nucleic acids, where it disrupts normal DNA and RNA synthesis. The compound acts as a chain terminator, preventing the elongation of nucleic acid chains. This leads to the inhibition of viral replication and the induction of apoptosis in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism .

Comparison with Similar Compounds

Uniqueness: 2-Amino-8-bromopurineriboside is unique due to the presence of both the amino group and the bromine atom, which confer distinct chemical and biological properties. Its ability to act as a chain terminator in nucleic acid synthesis makes it particularly valuable in antiviral and anticancer research .

Properties

IUPAC Name

(2R,3R,4S,5R)-2-(2-amino-8-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN5O4/c11-9-14-3-1-13-10(12)15-7(3)16(9)8-6(19)5(18)4(2-17)20-8/h1,4-6,8,17-19H,2H2,(H2,12,13,15)/t4-,5-,6-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJSHZKOKYQDHE-UAKXSSHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)N)N(C(=N2)Br)C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=NC(=N1)N)N(C(=N2)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-8-bromopurineriboside
Reactant of Route 2
2-Amino-8-bromopurineriboside
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2-Amino-8-bromopurineriboside
Reactant of Route 4
2-Amino-8-bromopurineriboside
Reactant of Route 5
2-Amino-8-bromopurineriboside
Reactant of Route 6
2-Amino-8-bromopurineriboside

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